molecular formula C140H218N42O46 B595451 ACÉTYL-AMYLINE (8-37) (HUMAINE) CAS No. 178603-79-7

ACÉTYL-AMYLINE (8-37) (HUMAINE)

Numéro de catalogue: B595451
Numéro CAS: 178603-79-7
Poids moléculaire: 3225.532
Clé InChI: NIRUKDPRGCIIJB-KPAXONNNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Acetyl-Amylin (8-37) (Human): is a peptide fragment derived from the human amylin protein. Amylin is a 37-amino acid peptide hormone co-secreted with insulin by pancreatic beta cells. This fragment, specifically the acetylated form of residues 8-37, acts as an antagonist to amylin, meaning it can inhibit the biological effects of amylin. This compound is particularly significant in research related to diabetes and metabolic disorders .

Applications De Recherche Scientifique

Chemistry:

  • Used as a model peptide in studies of peptide synthesis and modification.

Biology:

Medicine:

Industry:

  • Utilized in the development of peptide-based drugs and therapeutic agents.

Analyse Biochimique

Biochemical Properties

Acetyl-Amylin (8-37) (Human) has been shown to exert an autocrine or paracrine effect on islet insulin secretion This suggests that it interacts with various enzymes and proteins involved in insulin secretion

Cellular Effects

The cellular effects of Acetyl-Amylin (8-37) (Human) are largely related to its role in insulin secretion. By influencing this process, it can have a significant impact on various types of cells and cellular processes. For instance, it may influence cell function by affecting cell signaling pathways related to insulin secretion, gene expression patterns in pancreatic β-cells, and cellular metabolism .

Molecular Mechanism

It is known to be a specific antagonist of Amylin, suggesting that it may exert its effects by binding to Amylin receptors and inhibiting their activity . This could potentially lead to changes in gene expression, enzyme activation or inhibition, and other molecular-level effects.

Metabolic Pathways

It is known to be involved in insulin secretion, suggesting that it may interact with enzymes and cofactors involved in this process

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Acetyl-Amylin (8-37) (Human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using activating agents like carbodiimides.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of this peptide involves large-scale SPPS, often enhanced by microwave-assisted synthesis to improve yield and reduce reaction times. The peptide is then purified using high-performance liquid chromatography (HPLC) and lyophilized for storage .

Analyse Des Réactions Chimiques

Types of Reactions:

    Oxidation: The peptide can undergo oxidation, particularly at methionine and cysteine residues, if present.

    Reduction: Disulfide bonds within the peptide can be reduced using agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Specific amino acid derivatives during SPPS.

Major Products:

Comparaison Avec Des Composés Similaires

    Pramlintide: An amylin analog used in diabetes treatment.

Comparison:

Acetyl-Amylin (8-37) (Human) stands out due to its specific antagonistic properties and its utility in studying the physiological roles of amylin and related peptides.

Activité Biologique

Acetyl-Amylin (8-37) (Human) is a synthetic peptide derived from the naturally occurring hormone amylin, which plays a crucial role in glucose metabolism and insulin regulation. This compound functions primarily as a specific antagonist to the amylin receptor, impacting various biological processes and showing potential therapeutic applications, particularly in metabolic disorders such as diabetes.

Target of Action
The primary target of Acetyl-Amylin (8-37) is the amylin receptor (AMYR) . By acting as a competitive inhibitor, it blocks the biological actions of amylin, including its effects on insulin secretion and glucose homeostasis.

Mode of Action
Acetyl-Amylin (8-37) binds to amylin receptors, inhibiting their activity. This antagonistic action can lead to altered insulin secretion and glucose regulation, which is particularly relevant in the context of diabetes management.

Biochemical Analysis
Acetyl-Amylin (8-37) exhibits significant effects on cellular processes related to insulin secretion. It influences cell signaling pathways in pancreatic β-cells, affecting gene expression and cellular metabolism. The molecular weight of this peptide is approximately 3,300 Daltons, and it maintains structural integrity under physiological conditions.

Cellular Effects
The cellular impacts of Acetyl-Amylin (8-37) are largely associated with its role in modulating insulin secretion. Its antagonistic properties have been shown to influence various metabolic pathways, including lipid metabolism and insulin sensitivity.

Case Studies and Experimental Data

  • Neuroprotective Effects Against Amyloid Toxicity
    A study demonstrated that Acetyl-Amylin (8-37) could block amyloid-beta-induced neurotoxicity in rat cholinergic neurons. This suggests a potential therapeutic role in Alzheimer's disease by protecting neurons from toxic amyloid aggregates .
  • Impact on Insulin Secretion
    In isolated muscle studies, Acetyl-Amylin (8-37) was found to block the inhibitory effects of amylin on glycogen synthesis, indicating its role in counteracting amylin's action under certain metabolic conditions .
  • Potency and Efficacy
    Research indicated that acetylation at the N-terminus significantly enhances the potency of Acetyl-Amylin (8-37). This modification increases its binding affinity to amylin receptors, suggesting that structural modifications can optimize its biological activity .

Data Summary

Property Details
Molecular Weight ~3,300 Daltons
Target Receptor Amylin Receptor (AMYR)
Mechanism of Action Competitive antagonist
Biological Effects Modulates insulin secretion, affects glucose metabolism
Therapeutic Potential Diabetes management, neuroprotection in Alzheimer's disease

Propriétés

Numéro CAS

178603-79-7

Formule moléculaire

C140H218N42O46

Poids moléculaire

3225.532

InChI

InChI=1S/C140H218N42O46/c1-20-66(12)108(136(225)170-83(41-62(4)5)120(209)173-95(57-185)132(221)176-97(59-187)133(222)182-111(72(18)190)139(228)172-92(51-103(146)198)127(216)177-106(64(8)9)134(223)153-54-105(200)158-93(55-183)129(218)169-91(50-102(145)197)128(217)181-110(71(17)189)138(227)161-81(112(147)201)43-76-33-35-78(192)36-34-76)179-115(204)68(14)156-104(199)53-152-116(205)85(44-74-28-23-21-24-29-74)165-124(213)89(48-100(143)195)167-125(214)90(49-101(144)196)168-130(219)94(56-184)175-131(220)96(58-186)174-122(211)87(46-77-52-150-60-154-77)171-135(224)107(65(10)11)178-126(215)84(42-63(6)7)164-121(210)86(45-75-30-25-22-26-31-75)166-123(212)88(47-99(142)194)162-113(202)69(15)157-119(208)82(40-61(2)3)163-117(206)79(32-27-39-151-140(148)149)159-118(207)80(37-38-98(141)193)160-137(226)109(70(16)188)180-114(203)67(13)155-73(19)191/h21-26,28-31,33-36,52,60-72,79-97,106-111,183-190,192H,20,27,32,37-51,53-59H2,1-19H3,(H2,141,193)(H2,142,194)(H2,143,195)(H2,144,196)(H2,145,197)(H2,146,198)(H2,147,201)(H,150,154)(H,152,205)(H,153,223)(H,155,191)(H,156,199)(H,157,208)(H,158,200)(H,159,207)(H,160,226)(H,161,227)(H,162,202)(H,163,206)(H,164,210)(H,165,213)(H,166,212)(H,167,214)(H,168,219)(H,169,218)(H,170,225)(H,171,224)(H,172,228)(H,173,209)(H,174,211)(H,175,220)(H,176,221)(H,177,216)(H,178,215)(H,179,204)(H,180,203)(H,181,217)(H,182,222)(H4,148,149,151)/t66-,67-,68-,69-,70+,71+,72+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,106-,107-,108-,109-,110-,111-/m0/s1

Clé InChI

NIRUKDPRGCIIJB-KPAXONNNSA-N

SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CNC=N3)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.